molecular formula C17H15N3O4S B11119142 [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-nitrophenyl)methanone

[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-nitrophenyl)methanone

Cat. No.: B11119142
M. Wt: 357.4 g/mol
InChI Key: NFIJUWPPFKXNJA-UHFFFAOYSA-N
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Description

3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that includes a thienopyridine core, an amino group, a methoxymethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Thienopyridine Core : The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.
  • Introduction of the Methoxymethyl Group : The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
  • Amination : The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
  • Attachment of the Nitrophenyl Group : The final step involves the coupling of the nitrophenyl group to the thienopyridine core through a condensation reaction using a suitable reagent such as 4-nitrobenzoyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
  • Reduction : Reduction reactions can target the nitrophenyl group, converting it to an amino group.
  • Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group, allowing for the introduction of various functional groups.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
  • Substitution : Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
  • Oxidation : Formation of nitroso or nitro derivatives.
  • Reduction : Formation of amino derivatives.
  • Substitution : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine: In medicine, the compound has potential applications as a drug candidate. Its structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new therapeutics.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone lies in its combination of functional groups and its thienopyridine core. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications. The presence of the nitrophenyl group also imparts unique electronic properties, which can be exploited in the design of new materials and drugs.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C17H15N3O4S/c1-9-7-11(8-24-2)13-14(18)16(25-17(13)19-9)15(21)10-3-5-12(6-4-10)20(22)23/h3-7H,8,18H2,1-2H3

InChI Key

NFIJUWPPFKXNJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)COC

Origin of Product

United States

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